![molecular formula C24H35NO2 B5187920 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol, also known as BHT-Phenol, is a synthetic antioxidant compound that has been widely used in various industries. It is known for its ability to prevent oxidative degradation of organic materials and is commonly used as an additive in plastics, rubber, and petroleum products. However, in recent years, there has been an increasing interest in the potential biomedical applications of BHT-Phenol.
Wirkmechanismus
The mechanism of action of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in cancer cells is not fully understood, but it is believed to involve the induction of oxidative stress and DNA damage. 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent DNA damage. This, in turn, triggers the activation of cell cycle checkpoints and apoptosis pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been shown to have a variety of biochemical and physiological effects, including the regulation of lipid metabolism and the inhibition of inflammation. It has also been found to possess neuroprotective properties, with studies demonstrating its ability to protect against oxidative stress-induced neuron damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in lab experiments is its ability to prevent oxidative degradation of organic materials, which can be particularly useful in studies involving sensitive biomolecules. Additionally, 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol is relatively stable and has a long shelf life, making it a convenient reagent for research purposes. However, one limitation of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol is its potential toxicity, particularly at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and exposure time in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol. One area of interest is the development of novel formulations of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol for use in cancer therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in cancer cells and to identify potential biomarkers for its use in cancer diagnosis and treatment. Finally, there is also potential for the use of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in other biomedical applications, such as the treatment of neurodegenerative diseases.
Synthesemethoden
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with formaldehyde and subsequent reaction with N-methyl-N-(2-hydroxy-2-phenylethyl)amine. The synthesis process has been well established and optimized, resulting in high yields of pure 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol.
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been extensively studied for its potential biomedical applications, particularly in the field of cancer research. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been found to inhibit the growth of tumors in animal models.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[[(2-hydroxy-2-phenylethyl)-methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-23(2,3)19-13-17(14-20(22(19)27)24(4,5)6)15-25(7)16-21(26)18-11-9-8-10-12-18/h8-14,21,26-27H,15-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZSEJHXYSHZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Ditert-butyl-4-[[(2-hydroxy-2-phenylethyl)-methylamino]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5187856.png)
![N-(5-bromo-2-hydroxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5187864.png)
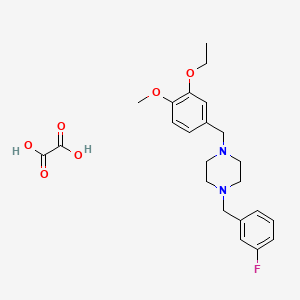
![ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5187873.png)
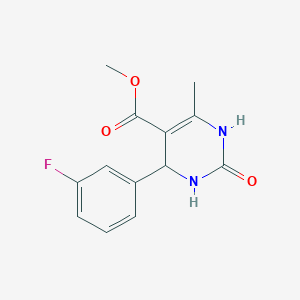
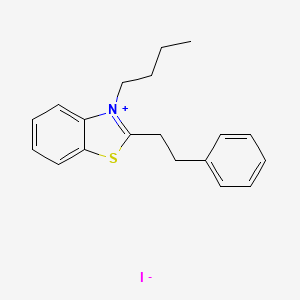
![4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5187895.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B5187911.png)
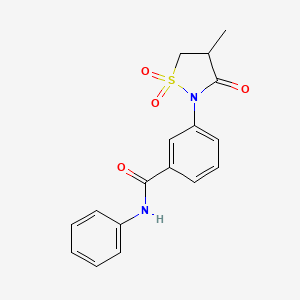
![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5187927.png)

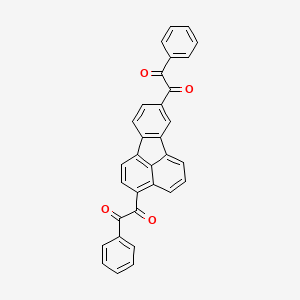
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)